molecular formula C22H22N2O2S B2401970 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931948-62-8

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2401970
CAS No.: 931948-62-8
M. Wt: 378.49
InChI Key: JKKZGYRDEHNZRT-UHFFFAOYSA-N
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Description

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of the ethoxy and isopropylphenyl groups. These structural features contribute to its distinct chemical and biological properties.

Properties

CAS No.

931948-62-8

Molecular Formula

C22H22N2O2S

Molecular Weight

378.49

IUPAC Name

9-ethoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C22H22N2O2S/c1-4-25-18-7-5-6-16-12-17-21(26-19(16)18)23-20(24-22(17)27)15-10-8-14(9-11-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,27)

InChI Key

JKKZGYRDEHNZRT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(C)C

solubility

not available

Origin of Product

United States

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